Methyl 5-amino-3,3-difluoropentanoate;hydrochloride
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Overview
Description
Methyl 5-amino-3,3-difluoropentanoate;hydrochloride, also known as MAFP, is a chemical compound that has been widely used in scientific research due to its unique properties. MAFP is a potent inhibitor of several enzymes, including fatty acid amide hydrolase (FAAH) and N-acylethanolamine-hydrolyzing acid amidase (NAAA), which are involved in the metabolism of endocannabinoids and other bioactive lipids.
Mechanism of Action
Methyl 5-amino-3,3-difluoropentanoate;hydrochloride inhibits FAAH and NAAA by covalently binding to the active site of these enzymes. This covalent binding irreversibly inactivates the enzyme, leading to an increase in the levels of endocannabinoids and other bioactive lipids.
Biochemical and Physiological Effects
Methyl 5-amino-3,3-difluoropentanoate;hydrochloride has been shown to produce various biochemical and physiological effects, including analgesia, anti-inflammatory effects, and neuroprotection. These effects are thought to be mediated by the increased levels of endocannabinoids and other bioactive lipids produced by Methyl 5-amino-3,3-difluoropentanoate;hydrochloride.
Advantages and Limitations for Lab Experiments
Methyl 5-amino-3,3-difluoropentanoate;hydrochloride has several advantages for lab experiments, including its potency, specificity, and irreversible inhibition of FAAH and NAAA. However, Methyl 5-amino-3,3-difluoropentanoate;hydrochloride also has some limitations, including its potential for off-target effects and the need for careful dosing and experimental design.
Future Directions
There are several future directions for the use of Methyl 5-amino-3,3-difluoropentanoate;hydrochloride in scientific research. One potential direction is the development of more potent and selective inhibitors of FAAH and NAAA. Another potential direction is the use of Methyl 5-amino-3,3-difluoropentanoate;hydrochloride in the study of the role of endocannabinoids and other bioactive lipids in various physiological and pathological processes. Finally, Methyl 5-amino-3,3-difluoropentanoate;hydrochloride may also have potential therapeutic applications in the treatment of various diseases, including pain, inflammation, and neurodegenerative disorders.
Conclusion
In conclusion, Methyl 5-amino-3,3-difluoropentanoate;hydrochloride, or Methyl 5-amino-3,3-difluoropentanoate;hydrochloride, is a potent inhibitor of FAAH and NAAA, which are enzymes involved in the metabolism of endocannabinoids and other bioactive lipids. Methyl 5-amino-3,3-difluoropentanoate;hydrochloride has been extensively used in scientific research to study the role of endocannabinoids and other bioactive lipids in various physiological and pathological processes. Methyl 5-amino-3,3-difluoropentanoate;hydrochloride has several advantages for lab experiments, including its potency, specificity, and irreversible inhibition of FAAH and NAAA. However, Methyl 5-amino-3,3-difluoropentanoate;hydrochloride also has some limitations, including its potential for off-target effects and the need for careful dosing and experimental design. There are several future directions for the use of Methyl 5-amino-3,3-difluoropentanoate;hydrochloride in scientific research, including the development of more potent and selective inhibitors of FAAH and NAAA, the use of Methyl 5-amino-3,3-difluoropentanoate;hydrochloride in the study of the role of endocannabinoids and other bioactive lipids in various physiological and pathological processes, and its potential therapeutic applications in the treatment of various diseases.
Synthesis Methods
Methyl 5-amino-3,3-difluoropentanoate;hydrochloride can be synthesized by reacting 5-amino-3,3-difluoropentanoic acid with methyl chloroformate and hydrochloric acid. The reaction yields Methyl 5-amino-3,3-difluoropentanoate;hydrochloride, which is a white crystalline solid with a melting point of 184-186°C.
Scientific Research Applications
Methyl 5-amino-3,3-difluoropentanoate;hydrochloride has been extensively used in scientific research to study the role of endocannabinoids and other bioactive lipids in various physiological and pathological processes. It has been shown to inhibit FAAH and NAAA, which are enzymes involved in the degradation of endocannabinoids and other bioactive lipids. By inhibiting these enzymes, Methyl 5-amino-3,3-difluoropentanoate;hydrochloride can increase the levels of endocannabinoids and other bioactive lipids, which can then activate their respective receptors and produce various physiological effects.
properties
IUPAC Name |
methyl 5-amino-3,3-difluoropentanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO2.ClH/c1-11-5(10)4-6(7,8)2-3-9;/h2-4,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGYXEOXSPYANW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CCN)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-amino-3,3-difluoropentanoate hydrochloride |
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